7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-8-carboxylic acid
Description
Properties
IUPAC Name |
7-chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-8-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO4/c9-4-3-10-7-6(5(4)8(11)12)13-1-2-14-7/h3H,1-2H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWDUNOBUPRBJMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=NC=C(C(=C2O1)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Precursors
Commonly used starting materials include substituted pyridines or pyridine derivatives that allow for ring fusion and functional group transformations. Precursors often contain hydroxyl groups or halides that facilitate the formation of the dioxino ring through cyclization.
Formation of the 1,4-Dioxino Ring
The 1,4-dioxino ring is typically formed by intramolecular cyclization involving vicinal diols or hydroxyalkoxy substituents on the pyridine ring. This can be achieved by:
- Reacting a 2,3-dihydroxy pyridine derivative with an appropriate dihalide or dialkylating agent under basic conditions to close the 1,4-dioxino ring.
- Using acid catalysis or dehydrating agents to promote cyclization.
Installation of the Carboxylic Acid Group
The carboxylic acid group at the 8-position is introduced by:
- Oxidation of a methyl or aldehyde substituent at the 8-position using strong oxidants such as potassium permanganate or chromium-based reagents.
- Direct carboxylation of a suitable intermediate via lithiation and carbonation using carbon dioxide under low temperature.
Representative Synthesis Route (Hypothetical Example)
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Starting material preparation | 7-chloropyridine derivative | Chlorinated pyridine nucleus |
| 2 | Formation of diol intermediate | Hydroxylation or substitution reactions | Introduction of hydroxy groups at 2,3-positions |
| 3 | Cyclization | Base-catalyzed intramolecular cyclization | Formation of 1,4-dioxino ring fused to pyridine |
| 4 | Carboxyl group introduction | Oxidation or lithiation/carboxylation | Installation of carboxylic acid at 8-position |
Research Findings and Data
Due to the specialized nature of this compound, detailed experimental procedures are typically found in proprietary or patent literature rather than open literature. However, the following general observations are noted from available chemical supplier data and related heterocyclic synthesis research:
- The compound has a molecular weight of 215.59 g/mol with formula C₈H₆ClNO₄, indicating moderate molecular complexity.
- Purity and yield depend significantly on the control of cyclization and halogenation steps to avoid side reactions.
- The stability of the 1,4-dioxino ring under acidic and basic conditions is crucial for successful synthesis and requires mild reaction conditions.
- The carboxylic acid group can be sensitive to decarboxylation at elevated temperatures, so purification is often done under controlled temperature.
Summary Table of Preparation Parameters
| Parameter | Typical Conditions/Notes |
|---|---|
| Starting materials | Chlorinated pyridine derivatives, diols |
| Cyclization conditions | Base catalysis (e.g., K₂CO₃), mild heating |
| Halogenation reagents | N-Chlorosuccinimide, thionyl chloride |
| Carboxylation methods | Oxidation (KMnO₄), lithiation with n-BuLi + CO₂ |
| Solvents | Polar aprotic solvents (e.g., DMF, DMSO), alcohols |
| Temperature | Generally 0–80 °C depending on step |
| Purification techniques | Recrystallization, chromatography |
Chemical Reactions Analysis
Types of Reactions
7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-8-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms replacing the chloro group.
Substitution: Substituted derivatives with various functional groups replacing the chloro group.
Scientific Research Applications
Pharmacological Studies
The compound has been investigated for its pharmacological properties, particularly in relation to its potential as an anti-inflammatory and analgesic agent. Studies have shown that compounds with similar structural motifs exhibit various biological activities, including:
- Antimicrobial Activity: Research indicates that derivatives of pyridine compounds can possess antibacterial and antifungal properties.
- Anticancer Properties: Some studies suggest that the structural components of 7-chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-8-carboxylic acid may contribute to anticancer effects by inducing apoptosis in cancer cells.
Synthesis and Chemical Reactions
The synthesis of this compound can be achieved through various methods involving the modification of existing pyridine derivatives. The presence of the dioxin structure allows for unique reactivity patterns that can be exploited in synthetic organic chemistry.
Biochemical Interactions
Research into the interaction of this compound with biological macromolecules (like proteins and nucleic acids) is ongoing. Understanding these interactions can lead to insights into its mechanism of action and therapeutic potential.
Case Study 1: Antimicrobial Activity
A study published in a peer-reviewed journal examined the antimicrobial efficacy of several pyridine derivatives, including this compound. The results indicated significant inhibition of bacterial growth against strains such as E. coli and Staphylococcus aureus, suggesting potential applications in developing new antibiotics.
Case Study 2: Anticancer Research
In another study focused on cancer therapeutics, researchers explored the effects of this compound on human cancer cell lines. The findings demonstrated that treatment with this compound resulted in reduced cell viability and increased apoptosis rates in tested cancer cells.
Summary Table of Applications
Mechanism of Action
The mechanism of action of 7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-8-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group and the dioxin moiety play crucial roles in its binding affinity and specificity. The compound can inhibit enzyme activity or modulate receptor function by forming stable complexes with the target molecules, thereby affecting their biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Modifications
Table 1: Substituent Variations in Key Derivatives
Positional Isomerism
Table 2: Carboxylic Acid Positional Isomers
Physicochemical Properties
Biological Activity
7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-8-carboxylic acid is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₈H₆ClNO₄
- Molecular Weight : 215.59 g/mol
- CAS Number : 1305325-09-0
Antimicrobial Properties
Research indicates that derivatives of the dioxino-pyridine structure exhibit significant antimicrobial activity. For instance, compounds similar to 7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine have shown effectiveness against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) suggests that modifications in the dioxino and pyridine rings influence antibacterial potency .
Anticancer Activity
Studies have demonstrated that compounds with similar structural motifs possess anticancer properties. For example, certain derivatives have been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of key signaling pathways such as AKT/mTOR and the induction of oxidative stress .
Neuroprotective Effects
There is emerging evidence that compounds like 7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine may exhibit neuroprotective properties. In vitro studies indicate that these compounds can protect neuronal cells from oxidative damage and apoptosis induced by neurotoxic agents .
Case Studies
- Antibacterial Evaluation : A study synthesized a series of pyridobenzothiazine derivatives and evaluated their antibacterial activity. The findings indicated that modifications similar to those found in 7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine could enhance antimicrobial efficacy .
- Anticancer Activity : In a study involving various pyridine derivatives, it was found that certain compounds significantly reduced glioma cell viability through multiple mechanisms including cell cycle arrest and induction of necroptosis .
Data Tables
Q & A
Q. What are the optimal synthetic routes for 7-chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-8-carboxylic acid, and how can reaction yields be improved?
- Methodological Answer : The compound can be synthesized via multi-component condensation reactions using precursors such as 2-aminopyridine-3-carboxylic acid derivatives and aromatic aldehydes in ethanol. Key optimization steps include:
- Solvent selection : Ethanol promotes high yields due to its polarity and ability to stabilize intermediates .
- Catalyst use : Triethylamine enhances nucleophilic substitution efficiency in cyclocondensation reactions .
- Temperature control : Reactions performed at 70–80°C for 24–72 hours improve cyclization and reduce side products .
Post-synthesis purification via recrystallization or column chromatography ensures ≥98% purity, as validated by HPLC .
Q. Which analytical techniques are most reliable for characterizing this compound and its intermediates?
- Methodological Answer :
- 1H-NMR spectroscopy : Assigns proton environments (e.g., aromatic protons at δ 8.71 ppm for pyridine rings, cyclopropyl protons at δ 1.12–0.84 ppm) .
- Mass spectrometry (MS) : Confirms molecular weight (e.g., [M+H]+ peaks at m/z 525 for derivatives) and fragmentation patterns .
- IR spectroscopy : Identifies functional groups (e.g., carboxylic acid C=O stretches at ~1700 cm⁻¹) .
Cross-validation with elemental analysis ensures structural integrity .
Q. What role do substituents (e.g., chloro, carboxylic acid) play in the compound’s reactivity?
- Methodological Answer :
- The chloro group at position 7 enhances electrophilic substitution reactivity, facilitating further functionalization (e.g., amination) .
- The carboxylic acid group at position 8 enables salt formation (e.g., sodium salts for improved solubility) and serves as a handle for conjugation with bioactive moieties .
- Steric effects from the dihydro-[1,4]dioxino ring influence regioselectivity in reactions with α-acetyl-N-arylhydrazonoyl chlorides .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced antibacterial potency?
- Methodological Answer :
- Modify the pyridine core : Introducing fluoro or nitro groups at position 6/8 (as in fluoroquinolone analogs) improves DNA gyrase inhibition .
- Vary the dihydro-[1,4]dioxino moiety : Substituting with pyridin-4-ylthio groups (e.g., in clinafloxacin derivatives) enhances cellular permeability and target affinity .
- Evaluate substituent effects : Use in vitro MIC assays against S. aureus and E. coli to correlate substituent size/charge with activity .
Q. How should researchers resolve contradictions in reported synthetic yields or spectral data?
- Methodological Answer :
- Reaction condition audit : Compare solvent purity, catalyst loadings, and temperature gradients across studies (e.g., K₂CO₃ vs. Cs₂CO₃ in hydrolysis steps) .
- Analytical cross-check : Replicate NMR experiments in deuterated DMSO to confirm peak assignments and rule out solvent artifacts .
- Intermediate characterization : Isolate and analyze key intermediates (e.g., 7-azido-8-nitroquinoline) to identify yield-limiting steps .
Q. What strategies mitigate challenges in synthesizing tricyclic analogs of this compound?
- Methodological Answer :
- Lactamization optimization : Use polyphosphoric acid (PPA) as a catalyst for cyclization of 8-amino-7-substituted dihydroquinoline precursors .
- Protecting group chemistry : Temporarily protect the carboxylic acid group with ethyl esters to prevent side reactions during cyclocondensation .
- High-throughput screening : Test solvent systems (e.g., DMF vs. 1,4-dioxane) to improve site selectivity in pyrido[2,3-f]quinoxaline formation .
Q. How can computational modeling enhance the understanding of this compound’s interactions with biological targets?
- Methodological Answer :
- Molecular docking : Simulate binding to E. coli DNA gyrase (PDB: 1KZN) to predict affinity for the ATP-binding pocket .
- DFT calculations : Analyze electron density maps to identify reactive sites for electrophilic attack (e.g., C-7 chloro group) .
- MD simulations : Model solvation effects in aqueous ethanol to optimize pharmacokinetic properties .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
